

physicochemical properties of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

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Compound of Interest

Compound Name: 2,2-Difluoro-1,3-benzodioxole-5-acetic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **2,2-Difluoro-1,3-benzodioxole-5-acetic acid**

Introduction

2,2-Difluoro-1,3-benzodioxole-5-acetic acid is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, combining a rigid benzodioxole core with a difluoromethylenedioxy bridge and a flexible acetic acid side chain, imparts a distinct set of physicochemical properties. This guide provides a comprehensive overview of these properties, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals. The presence of the difluoromethyl group is of particular interest, as it can significantly alter metabolic stability, lipophilicity, and binding interactions compared to its non-fluorinated or methylenedioxy counterparts.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all further analysis. The key identifiers and structural details are summarized below.

Identifier	Value	Source
IUPAC Name	2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid	[1]
CAS Number	398156-38-2	[1] [2]
Molecular Formula	C ₉ H ₆ F ₂ O ₄	[1] [2]
Molecular Weight	216.14 g/mol	[1] [2] [3]
Canonical SMILES	C1=CC2=C(C=C1CC(=O)O)O C(O2)(F)F	[1]

Structural Analysis:

The molecule's properties are a direct consequence of its three primary structural motifs:

- Aromatic Benzene Ring: Provides a rigid scaffold and contributes to the molecule's overall planarity and potential for π - π stacking interactions.
- Difluoromethylenedioxy Bridge (-OCF₂O-): This is the most influential group. The two highly electronegative fluorine atoms act as strong electron-withdrawing groups, modulating the electronic properties of the aromatic ring. This bridge also enhances metabolic stability by blocking oxidative metabolism that can occur at a simple methylenedioxy bridge.
- Acetic Acid Moiety (-CH₂COOH): This functional group confers acidic properties and provides a key handle for forming salts, esters, or amides. Its pKa and hydrogen bonding capability are critical determinants of the molecule's solubility and biological interactions.

Core Physicochemical Properties

The quantitative physicochemical properties dictate the compound's behavior in both chemical and biological systems.

Property	Value / Observation	Discussion
Physical State	Solid at room temperature. [4]	The related compound, 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, is described as a white to pale brown or grey crystalline powder, suggesting a similar appearance for this molecule. [5]
Melting Point	Data not available in provided search results.	Expected to be a relatively high-melting solid due to its rigid structure, molecular weight, and potential for hydrogen bonding via the carboxylic acid group.
Solubility	Data not available.	Expected to have low solubility in water due to the largely hydrophobic benzodioxole core. Solubility is expected to increase significantly in basic aqueous solutions ($\text{pH} > \text{pKa}$) due to the formation of the carboxylate salt. It should be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.
Acidity (pKa)	Data not available.	The pKa is anticipated to be lower (more acidic) than that of standard alkyl carboxylic acids ($\text{pKa} \sim 4.8$) due to the electron-withdrawing effect of the difluorobenzodioxole ring system, which stabilizes the carboxylate conjugate base.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While specific spectra for this exact molecule are not publicly available, its expected spectral characteristics can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on the substituted ring and a singlet for the two methylene (-CH₂-) protons adjacent to the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.
- ^{13}C NMR: Key signals would include those for the carboxyl carbon (~170-180 ppm), the methylene carbon, the aromatic carbons, and a characteristic triplet for the CF₂ carbon due to carbon-fluorine coupling.
- ^{19}F NMR: A singlet is expected, as the two fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Based on data for structurally related compounds, the following key absorption bands are expected[6]:

- ~2500-3300 cm⁻¹ (broad): Characteristic O-H stretching vibration of the carboxylic acid dimer.
- ~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid group.
- ~1000-1300 cm⁻¹: Strong C-F stretching vibrations.
- ~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

In mass spectrometry, the compound would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (216.14 Da). Common

fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) or water (-H₂O).

Experimental Protocols for Analysis

To ensure trustworthiness and reproducibility, standardized analytical methods are critical. The following protocols outline robust procedures for determining purity and acidity.

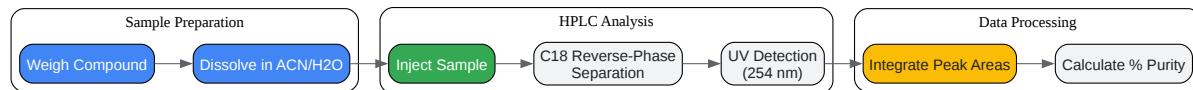
Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. The causality behind this choice is its high resolution, sensitivity, and quantitative accuracy.

Methodology:

- Sample Preparation: Accurately weigh ~1 mg of **2,2-Difluoro-1,3-benzodioxole-5-acetic acid** and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase A: 0.1% Acetic Acid in Water.
 - Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.
 - Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at 254 nm.
 - Injection Volume: 10 µL.

- Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.



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Caption: High-level workflow for HPLC purity analysis.

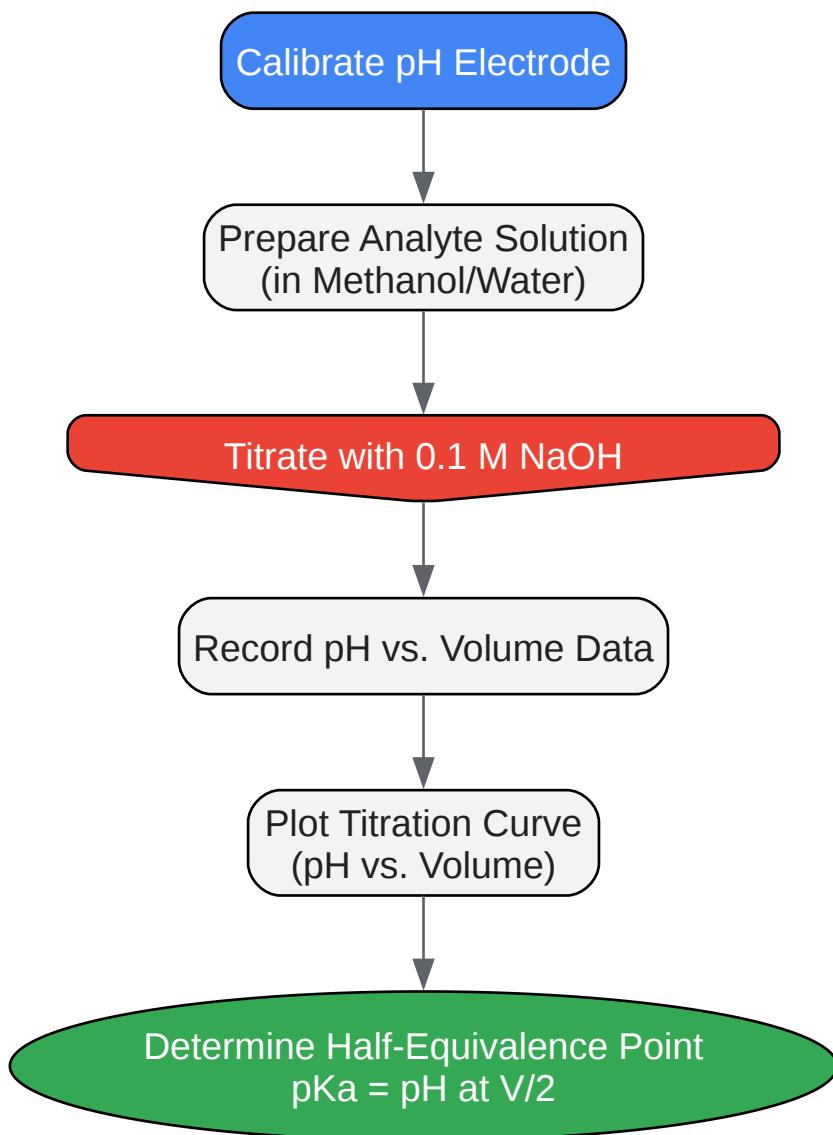
Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa of an acidic or basic compound. It works by monitoring the change in pH as a function of the volume of added titrant of a known concentration.

Methodology:

- System Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
- Sample Preparation: Dissolve an accurately weighed amount of the compound (e.g., 20-50 mg) in a suitable solvent mixture, such as 50% methanol/water, to ensure solubility of both the acidic form and its conjugate base.
- Titration: Place the pH electrode in the sample solution. Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- Data Recording: Record the pH of the solution after each addition of titrant.
- Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be

determined from the first derivative of the titration curve.



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Caption: Step-by-step workflow for pKa determination.

Synthesis Overview

While a specific published synthesis for **2,2-Difluoro-1,3-benzodioxole-5-acetic acid** is not readily available, a plausible synthetic route can be proposed based on established chemical transformations. A common approach involves the preparation of the core benzodioxole structure followed by the introduction of the acetic acid side chain.

- Formation of the Core: The parent compound, 2,2-Difluoro-1,3-benzodioxole, can be synthesized from 2,2-dichloro-1,3-benzodioxole via a chlorine-fluorine exchange reaction using potassium fluoride[7].
- Introduction of the Side Chain: The acetic acid moiety can be introduced onto the aromatic ring through various methods, such as a Friedel-Crafts acylation followed by reduction, or by a chloromethylation followed by cyanation and subsequent hydrolysis, a route used for the non-fluorinated analog[8].

Safety and Handling

Understanding the potential hazards is crucial for safe laboratory practice.

Hazard Class	GHS Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	 alt text
Skin Corrosion/Irritation	H315: Causes skin irritation	 alt text
Eye Damage/Irritation	H319: Causes serious eye irritation	 alt text
STOT, Single Exposure	H335: May cause respiratory irritation	 alt text

Source: PubChem[1]

Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.

- Store in a cool, dry place away from incompatible materials.

Conclusion

2,2-Difluoro-1,3-benzodioxole-5-acetic acid possesses a unique combination of structural features that define its physicochemical profile. The electron-withdrawing difluoromethylenedioxy group enhances metabolic stability and increases the acidity of the carboxylic acid moiety, while the overall structure provides a valuable scaffold for further chemical modification. The analytical protocols detailed in this guide provide a framework for ensuring the quality and characterization of this compound, supporting its application in advanced research and development.

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